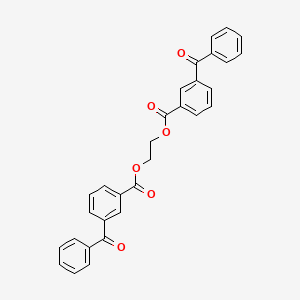

1,2-Ethanediyl Bis(3-benzoylbenzoate)

Description

1,2-Ethanediyl Bis(3-benzoylbenzoate) is a diester compound characterized by an ethylene glycol backbone linked to two 3-benzoylbenzoate moieties. The compound’s rigidity and aromaticity may confer thermal stability, a property common in analogous esters .

Properties

IUPAC Name |

2-(3-benzoylbenzoyl)oxyethyl 3-benzoylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O6/c31-27(21-9-3-1-4-10-21)23-13-7-15-25(19-23)29(33)35-17-18-36-30(34)26-16-8-14-24(20-26)28(32)22-11-5-2-6-12-22/h1-16,19-20H,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFCLLUQJSONOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)OCCOC(=O)C3=CC=CC(=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediyl Bis(3-benzoylbenzoate) involves the esterification of 3-benzoylbenzoic acid with ethane-1,2-diol. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of 1,2-Ethanediyl Bis(3-benzoylbenzoate) follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediyl Bis(3-benzoylbenzoate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl groups to benzyl alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: 3-benzoylbenzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,2-Ethanediyl Bis(3-benzoylbenzoate) has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediyl Bis(3-benzoylbenzoate) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The ester bonds in the molecule can be hydrolyzed under physiological conditions, releasing the active benzoylbenzoate moieties that interact with cellular targets .

Comparison with Similar Compounds

Ethylene Glycol Terephthalate Derivatives

Compound : 1,2-BIS(P-(2-HYDROXYETHOXYCARBONYL)BENZOYLOXY)ETHANE

- Structure : Shares the ethylene glycol backbone but incorporates hydroxyl-ethoxycarbonyl substituents on the benzene rings.

- This derivative may exhibit higher solubility in polar solvents (e.g., ethanol or water) due to hydrogen bonding .

- Applications : Likely used in biodegradable polymers or coatings where controlled hydrolysis is desired.

| Property | 1,2-Ethanediyl Bis(3-benzoylbenzoate) | 1,2-BIS(P-(2-Hydroxyethoxycarbonyl)benzoyloxy)ethane |

|---|---|---|

| Backbone | Ethanediyl | Ethanediyl |

| Substituents | 3-Benzoylbenzoate | Hydroxy-ethoxycarbonylbenzoyl |

| Hydrophilicity | Low (aromatic) | Moderate (hydroxyl groups) |

| Potential Use | Polymers, plasticizers | Biodegradable materials |

Polymeric Compounds with Benzenediamine Linkers

Compound: Bis(alkyl-alkenyl) bis(substituted)-alkyl-carbomonocycle dicarboxylate polymer with 1,4-benzenediamine

- Structure: A polymer incorporating 1,4-benzenediamine and dicarboxylate monomers. Unlike the target compound, this is a polymeric system with alternating amine and ester linkages.

- Toxicity: Classified as hazardous due to the presence of 1,4-benzenediamine (a known toxicant), highlighting a critical safety distinction from 1,2-Ethanediyl Bis(3-benzoylbenzoate), which lacks such monomers .

- Applications : Likely restricted to industrial settings with stringent safety protocols, whereas the target compound may have broader applicability.

Alkyl-Substituted Benzene Derivatives

Examples : Benzene, (1-ethyloctyl)-; 3-Phenyldodecane

- Structure : Feature alkyl chains (e.g., ethyloctyl, phenyldodecane) attached to benzene rings.

- Comparison : These compounds prioritize lipophilicity and volatility, contrasting with the target compound’s rigid, planar aromatic system. For instance, longer alkyl chains (e.g., in 3-Phenyldodecane) increase hydrophobicity and reduce melting points compared to the fully conjugated 1,2-Ethanediyl Bis(3-benzoylbenzoate) .

- Applications : Common in surfactants or lubricants, whereas the target compound’s applications may align more with high-temperature materials.

Coordination Complexes with Ethanediyl Bridges

Example: Cobalt complex with '2,2'-(1,2-ethanediyl)bis(nitrilomethylidyne)bis(phenolato) ligands

- Structure : Utilizes an ethanediyl bridge to coordinate cobalt ions, forming a stable metallo-organic framework.

- Comparison : While sharing the ethanediyl motif, this complex diverges functionally due to its metal-binding capacity and redox activity. The target compound lacks such coordination sites, limiting its use in catalysis or electronic materials .

Key Research Findings and Implications

- Thermal Stability : The aromaticity of 1,2-Ethanediyl Bis(3-benzoylbenzoate) likely grants superior thermal resilience compared to alkyl-substituted benzenes but may lag behind coordination complexes in high-energy environments .

- Toxicity Profile: Unlike polymers containing 1,4-benzenediamine , the target compound’s absence of toxic monomers suggests a safer profile, though empirical data are needed.

- Synthetic Flexibility : Derivatives with hydroxyl or carboxyl groups (e.g., ’s compound) offer tunable properties for biodegradability, whereas the target compound’s structure favors rigidity.

Biological Activity

1,2-Ethanediyl Bis(3-benzoylbenzoate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The biological activity of 1,2-Ethanediyl Bis(3-benzoylbenzoate) is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exhibit enzyme inhibition properties, which can modulate metabolic pathways and influence cellular functions.

Antioxidant Activity

Research has indicated that 1,2-Ethanediyl Bis(3-benzoylbenzoate) possesses significant antioxidant properties. In vitro studies demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular systems.

Antimicrobial Activity

The antimicrobial potential of 1,2-Ethanediyl Bis(3-benzoylbenzoate) has been evaluated against various pathogenic microorganisms. The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Study on Enzyme Inhibition

A significant study focused on the enzyme inhibition properties of 1,2-Ethanediyl Bis(3-benzoylbenzoate). The compound was tested against specific enzymes involved in metabolic pathways associated with cancer proliferation.

- Enzyme: Cyclooxygenase-2 (COX-2)

- Result: The compound inhibited COX-2 activity with an IC50 value of 25 µg/mL, suggesting its potential as an anti-inflammatory agent.

Cytotoxicity Assessment

In a cytotoxicity study using human cancer cell lines, 1,2-Ethanediyl Bis(3-benzoylbenzoate) exhibited selective cytotoxic effects.

- Cell Line: HeLa (cervical cancer)

- Result: The compound induced apoptosis with an IC50 value of 30 µg/mL after 48 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.